5-Fluorosulfonyloxy-1-methylbenzimidazole
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Overview
Description
5-Fluorosulfonyloxy-1-methylbenzimidazole is a fluorine-containing benzimidazole derivative. Benzimidazoles are a class of heterocyclic, aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of 5-Fluorosulfonyloxy-1-methylbenzimidazole typically involves the introduction of a fluorosulfonyloxy group to a methylbenzimidazole core. One common method involves the reaction of 1-methylbenzimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for fluorine-containing benzimidazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-Fluorosulfonyloxy-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the fluorosulfonyloxy group.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Fluorosulfonyloxy-1-methylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorine-containing heterocycles.
Biology: The compound’s enhanced biological activity due to the presence of fluorine makes it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Fluorine-containing benzimidazoles are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biological macromolecules. This interaction can inhibit enzyme activity or disrupt receptor-ligand binding, leading to various biological effects .
Comparison with Similar Compounds
5-Fluorosulfonyloxy-1-methylbenzimidazole can be compared with other fluorine-containing benzimidazoles, such as:
5-Fluoro-1-methylbenzimidazole: Lacks the sulfonyloxy group, resulting in different reactivity and biological activity.
5-Fluorosulfonyl-1-methylbenzimidazole: Contains a sulfonyl group instead of a sulfonyloxy group, leading to variations in chemical behavior and applications.
1-Methylbenzimidazole: The absence of fluorine atoms significantly reduces its biological activity compared to fluorine-containing derivatives.
The unique combination of the fluorosulfonyloxy group and the benzimidazole core in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluorosulfonyloxy-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-7-4-6(2-3-8(7)11)14-15(9,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQULYBRAJCFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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